2-[(4-methylbenzyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[(4-methylbenzyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of pyrido[1,2-a]pyrimidine and thiazolidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylbenzyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps One common approach is to start with the preparation of the thiazolidine ring, followed by the formation of the pyrido[1,2-a]pyrimidine core
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis would likely involve similar steps to those used in laboratory settings, scaled up for larger production volumes.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Limited industrial applications, primarily in research and development settings.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiazolidine ring and pyrido[1,2-a]pyrimidine core may play a role in its biological activity, potentially interacting with enzymes or receptors in the body.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methylbenzyl)amino]-3-[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-[(4-methylbenzyl)amino]-3-[(Z)-(4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
The uniqueness of 2-[(4-methylbenzyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C23H22N4O2S2 |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[(4-methylphenyl)methylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22N4O2S2/c1-3-11-27-22(29)18(31-23(27)30)13-17-20(24-14-16-9-7-15(2)8-10-16)25-19-6-4-5-12-26(19)21(17)28/h4-10,12-13,24H,3,11,14H2,1-2H3/b18-13- |
InChI Key |
CCHAEAOENKUFSI-AQTBWJFISA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4=CC=C(C=C4)C)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC=C(C=C4)C)SC1=S |
Origin of Product |
United States |
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